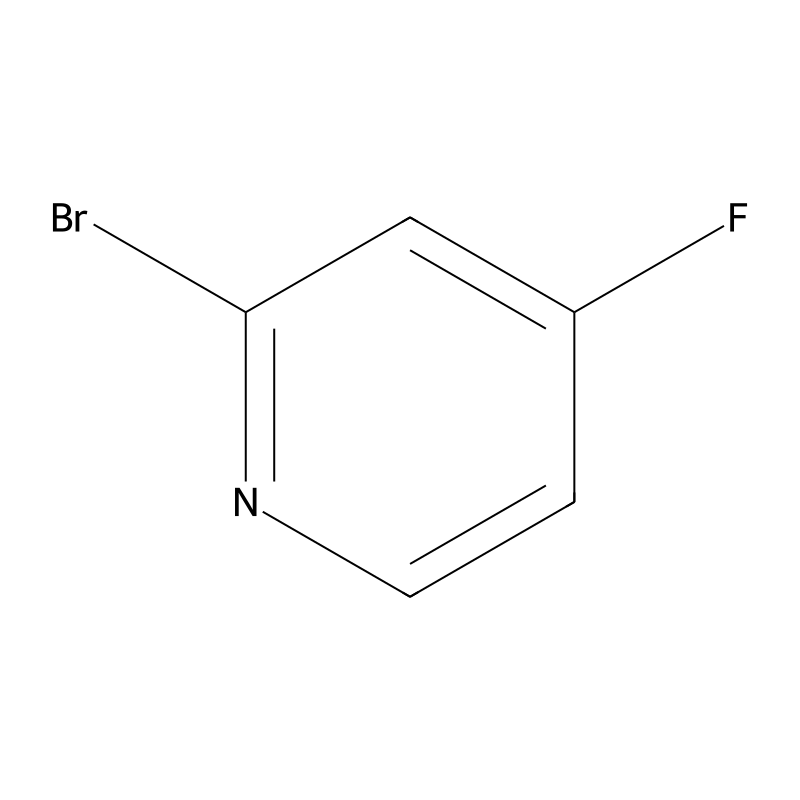

2-Bromo-4-fluoropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Building Block for Complex Molecules:

One of the significant uses of 2-bromo-4-fluoropyridine is as a building block for the synthesis of more complex molecules. Its specific advantages include:

- Presence of two reactive halogen groups: The presence of both bromine and fluorine atoms at specific positions (2 and 4) allows for substitution reactions with various functional groups. This versatility enables the creation of diverse new molecules with desired properties.

- Controlled reactivity: The combination of bromine and fluorine offers a controlled level of reactivity compared to other dihalogenated pyridines. This allows for targeted modifications without compromising the integrity of the desired final structure.

For example, research has shown the successful use of 2-bromo-4-fluoropyridine in the synthesis of:

- 2,2'-bipyridine ligands: These are important molecules used in various applications, including catalysis and material science. Studies have demonstrated the efficient synthesis of these ligands using 2-bromo-4-fluoropyridine via Stille coupling [].

- Bis(pyridine) ligands with electron-withdrawing properties: These ligands play a crucial role in stabilizing iodine cations through halogen bonding, leading to the development of novel halogenating reagents [].

Other Research Applications:

Beyond its role as a building block, 2-bromo-4-fluoropyridine has shown potential in other research areas:

- Development of functional materials: Studies have explored the use of 2-bromo-4-fluoropyridine in the synthesis of Janus-type organometallic complexes with both hole-transporting and electron-transporting moieties, which are valuable for applications in organic electronics [].

- Potential for medicinal chemistry: While research is ongoing, some studies suggest that 2-bromo-4-fluoropyridine derivatives might possess biologically relevant activities []. However, further investigation is needed to explore this potential.

2-Bromo-4-fluoropyridine is an organic compound classified as a dihalogenated pyridine, characterized by the presence of bromine and fluorine atoms at the 2- and 4-positions of the pyridine ring, respectively. Its chemical formula is and its molecular weight is approximately 175.99 g/mol. This compound is recognized for its utility as a building block in organic synthesis, particularly in the preparation of various ligands and catalysts. It appears as a colorless liquid with a predicted boiling point around 188 °C .

- Stille Coupling: It can react with bis(tributyltin) to produce 2,2'-bipyridine ligands, which are valuable in coordination chemistry .

- Sonogashira Coupling: This reaction involves the synthesis of bis(pyridine) ligands with 1,2-ethynylbenzene, demonstrating its versatility in forming complex organic structures .

- Acylation Reactions: It serves as a catalyst for site-selective lysine acylation of histones, highlighting its role in biochemical applications .

While specific biological activities of 2-bromo-4-fluoropyridine are not extensively documented, its derivatives and related compounds have been studied for potential pharmacological effects. The compound's ability to stabilize iodine cations through halogen bonding suggests possible applications in drug discovery and development . Furthermore, studies involving similar pyridine derivatives indicate potential anti-cancer and anti-inflammatory properties.

The synthesis of 2-bromo-4-fluoropyridine can be achieved through various methods:

- Halogenation: Direct halogenation of pyridine derivatives can yield this compound.

- Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling methods such as Suzuki or Stille reactions allows for the introduction of bromine and fluorine substituents onto the pyridine ring .

- Condensation Reactions: These reactions can also be employed to create this compound from simpler precursors .

2-Bromo-4-fluoropyridine finds applications across multiple fields:

- Organic Synthesis: It serves as a crucial intermediate in synthesizing pharmaceuticals and agrochemicals.

- Ligand Development: The compound is used to create various ligands for metal complexes, enhancing their properties for applications in catalysis and materials science .

- Optoelectronic Materials: Its derivatives are explored for use in organic light-emitting diodes due to their luminescent properties .

Interaction studies involving 2-bromo-4-fluoropyridine focus on its reactivity with various nucleophiles and electrophiles. The presence of both bromine and fluorine atoms allows for unique reactivity patterns that can be exploited in synthetic pathways. Studies have shown that it can effectively stabilize reactive intermediates, such as iodine cations, through halogen bonding interactions, which may enhance reaction selectivity and efficiency .

Several compounds share structural similarities with 2-bromo-4-fluoropyridine. Notable examples include:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Bromo-5-fluoropyridine | Bromine at position 2 and fluorine at position 5 | Different substitution pattern affects reactivity |

| 3-Bromo-4-fluoropyridine | Bromine at position 3 and fluorine at position 4 | Potentially different biological activities |

| 2-Chloro-4-fluoropyridine | Chlorine instead of bromine at position 2 | May exhibit different reactivity profiles |

| 4-Fluoropyridine | Only fluorine substitution | Simpler structure may limit complex ligand formation |

These compounds illustrate the diversity within halogenated pyridines, where variations in halogen placement significantly affect their chemical behavior and application potential.

The development of 2-bromo-4-fluoropyridine as a synthetic intermediate emerged from the broader advancement of halogenated pyridine chemistry in the latter half of the 20th century. While specific historical documentation of its initial synthesis is limited in the available literature, the compound's preparation methods have been well-established through adaptations of classical diazotization protocols. The most documented synthetic approach involves the conversion of 2-bromo-4-aminopyridine through a diazotization-fluorination sequence, as described in patent literature from Merck & Co. This methodology represents a modification of the Balz-Schiemann reaction, wherein 2-bromopyridin-4-amine is treated with tetrafluoroboric acid and sodium nitrite in aqueous media at controlled temperatures ranging from 0 to 20 degrees Celsius over a 12-hour period.

Research publications from the early 2000s began documenting the systematic use of 2-bromo-4-fluoropyridine in palladium-catalyzed cross-coupling reactions, particularly in the synthesis of bipyridine ligands and extended aromatic systems. The compound's integration into modern synthetic methodologies was further enhanced by advances in metal-catalyzed processes, including Suzuki-Miyaura, Stille, and Sonogashira coupling reactions, which have established it as a fundamental component in contemporary organic synthesis.

Significance in Synthetic Organic Chemistry

2-Bromo-4-fluoropyridine occupies a central position in modern synthetic organic chemistry due to its exceptional versatility as a building block for constructing complex molecular frameworks. The compound's significance stems from its ability to participate in selective cross-coupling reactions while retaining the fluorine substituent for subsequent functionalization or to impart specific physicochemical properties to the final products. Research has demonstrated its utility in synthesizing 2,2'-bipyridine ligands through Stille coupling reactions with bis(tributyltin), where the fluorine substituents enable further functionalization of the resulting bipyridine frameworks.

The strategic importance of this compound is particularly evident in the synthesis of sophisticated organometallic complexes. Studies have shown its application in preparing Janus-type organoiridium complexes that incorporate both hole- and electron-transporting moieties. These complex structures are accessible through careful exploitation of the differential reactivity between the bromine and fluorine substituents, allowing for sequential functionalization steps that would be challenging to achieve with other halogenated pyridine derivatives.

Recent investigations have expanded the compound's utility beyond traditional cross-coupling applications. Research published in organometallic chemistry journals has documented its use in synthesizing bis(pyridine) ligands through Sonogashira coupling with 1,2-ethynylbenzene derivatives. These ligands demonstrate remarkable ability to stabilize iodine cations through [N-I-N]⁺ halogen bonding interactions, opening new avenues for developing novel halogenating reagents. The fluorine substituent plays a crucial role in modulating the electronic properties of these ligands, enhancing their effectiveness in stabilizing reactive intermediates.

The compound's significance extends to medicinal chemistry applications, where it serves as a precursor for synthesizing bioactive molecules. Patent literature has documented its use in preparing compounds with potential therapeutic applications, including derivatives that exhibit activity against various biological targets. The presence of the fluorine atom is particularly valuable in this context, as fluorinated pharmaceuticals often demonstrate improved metabolic stability and enhanced bioavailability compared to their non-fluorinated analogs.

Table 1: Key Physical and Chemical Properties of 2-Bromo-4-fluoropyridine

Position in Halogenated Pyridine Family

Within the extensive family of halogenated pyridines, 2-bromo-4-fluoropyridine occupies a unique position due to its dual halogenation pattern and the specific positioning of these substituents. Comparative studies with related compounds have revealed distinct reactivity profiles that distinguish it from other members of this chemical family. Research has shown that the bromine atom at the 2-position exhibits superior leaving group properties compared to chlorine analogs, enabling more efficient nucleophilic substitution and cross-coupling reactions under milder conditions.

The compound's reactivity can be contrasted with that of 2-chloro-5-fluoropyridine, where the chlorine substituent requires harsher reaction conditions and longer reaction times to achieve comparable conversion rates. This enhanced reactivity of the bromine-containing derivative makes it particularly valuable in synthetic applications where mild conditions are required to preserve sensitive functional groups elsewhere in the molecule. Studies have demonstrated that 2-bromo-4-fluoropyridine undergoes efficient palladium-catalyzed cyanation reactions, while chlorinated analogs require elevated temperatures and extended reaction periods.

The positioning of the fluorine substituent at the 4-position creates distinct electronic effects that differentiate this compound from other fluorinated pyridine isomers. Comparative analysis with 2-bromo-5-fluoropyridine reveals significant differences in reactivity patterns and coordination chemistry applications. The 4-fluorine substitution pattern in 2-bromo-4-fluoropyridine provides optimal electronic properties for many synthetic applications, particularly in ligand design for organometallic catalysis.

Table 2: Comparative Analysis of Halogenated Pyridine Derivatives

| Compound | Molecular Formula | Molecular Weight | Key Distinguishing Features | Applications |

|---|---|---|---|---|

| 2-Bromo-4-fluoropyridine | C₅H₃BrFN | 175.99 | High reactivity in palladium-catalyzed reactions | Cross-coupling, ligand synthesis |

| 2-Chloro-5-fluoropyridine | C₅H₃ClFN | 147.54 | Slower coupling kinetics | Selective synthesis applications |

| 4-Bromo-2-fluoropyridine | C₅H₃BrFN | 175.99 | Different substitution pattern | Alternative synthetic pathways |

| 2-Bromo-5-fluoropyridine | C₅H₃BrFN | 175.99 | Enhanced coordination properties | Specialized ligand applications |

Research investigating trihalogenated pyridine derivatives, such as 5-bromo-2-chloro-3-fluoropyridine, has demonstrated that these compounds exhibit chemoselectivity in amination reactions where bromide substitution dominates under palladium catalysis. This contrasts with 2-bromo-4-fluoropyridine, which lacks competing halogens for selective substitution, making it more predictable in synthetic applications. The absence of additional halogen substituents in 2-bromo-4-fluoropyridine provides greater control over reaction outcomes and reduces the complexity of product mixtures.

The compound's position within the broader context of heterocyclic chemistry is further enhanced by its compatibility with modern synthetic methodologies. Unlike some heavily substituted pyridine derivatives that may exhibit steric hindrance, 2-bromo-4-fluoropyridine maintains sufficient reactivity for efficient participation in cross-coupling reactions while providing the electronic benefits of fluorine substitution. This balance between reactivity and stability has established it as a preferred building block for accessing complex pyridine-containing architectures in both academic research and industrial applications.

From 4-Amino-2-bromopyridine

The synthesis of 2-bromo-4-fluoropyridine from 4-amino-2-bromopyridine represents one of the most established classical approaches, utilizing the well-documented diazotization-fluorination methodology. This route involves the conversion of the amino group to a diazonium salt intermediate, followed by fluorodediazoniation to introduce the fluorine atom [1] [2].

The synthetic procedure typically begins with the treatment of 4-amino-2-bromopyridine with sodium nitrite in the presence of tetrafluoroboric acid at low temperature (0°C). The reaction mixture is maintained at this temperature for the initial stages to ensure controlled diazonium salt formation, then gradually warmed to ambient temperature over a period of 12-16 hours. The mechanism proceeds through the formation of an intermediate diazonium tetrafluoroborate salt, which subsequently undergoes thermal decomposition to yield the desired fluoropyridine product with the concomitant release of nitrogen gas [1] [2].

The reaction conditions require careful temperature control to prevent decomposition of the diazonium intermediate while ensuring complete conversion. The use of tetrafluoroboric acid serves a dual purpose: it provides the necessary acidic conditions for diazotization while simultaneously acting as the fluoride source through the tetrafluoroborate anion. This methodology has been successfully employed in pharmaceutical intermediate synthesis, though specific yield data for this particular transformation remains limited in the available literature [1] [2].

Diazotization-Fluorination Approach

The diazotization-fluorination approach, commonly known as the Balz-Schiemann reaction, represents a cornerstone methodology in the synthesis of fluorinated pyridines. For 2-bromo-4-fluoropyridine synthesis, this approach typically utilizes 2-bromopyridin-4-amine as the starting material [1] [3] [4].

The process involves the initial formation of a diazonium salt through the reaction of 2-bromopyridin-4-amine with sodium nitrite in the presence of tetrafluoroboric acid. A detailed procedure reported in the literature describes the addition of a sodium nitrite solution (0.24 g, 3.5 mmol) in water (3.0 mL) to a stirred suspension of 2-bromopyridin-4-amine (0.50 g, 2.9 mmol) in 50% aqueous tetrafluoroboric acid (6.0 mL) over a period of 5 minutes at 0°C. The resulting mixture is then allowed to warm to ambient temperature and stirred for 12 hours [1].

The reaction mechanism involves the nucleophilic attack of the nitrite ion on the protonated amine, leading to the formation of a diazonium tetrafluoroborate salt. Upon heating, this intermediate undergoes decomposition with the elimination of nitrogen gas and the formation of a carbocation intermediate, which is subsequently captured by the fluoride ion from the tetrafluoroborate counterion. The process is terminated by neutralization with sodium bicarbonate, followed by extraction with ethyl acetate to isolate the product [1] [3].

The diazotization-fluorination methodology offers several advantages, including the use of readily available starting materials and well-established reaction conditions. However, the approach requires careful handling of tetrafluoroboric acid and the management of potentially hazardous diazonium intermediates. The overall yield for this transformation has been reported to provide the title compound, though specific quantitative data varies depending on the exact reaction conditions and purification methods employed [1] [3] [4].

Modern Synthetic Strategies

Modern synthetic strategies for 2-bromo-4-fluoropyridine have evolved to address the limitations of classical approaches, incorporating novel fluorination methodologies and improved reaction conditions. These contemporary methods emphasize enhanced safety profiles, improved yields, and more environmentally benign processes [5] [6] [7].

The silver fluoride approach offers several advantages over traditional methods, including mild reaction conditions, high selectivity, and the avoidance of hazardous fluorinating agents. The mechanism involves the formation of a silver-pyridine complex, followed by oxidative fluorination and subsequent reductive elimination to yield the fluorinated product. This methodology has been successfully applied to a broad range of nitrogen heterocycles, demonstrating its versatility and potential for industrial application [5] [6] [8].

Another modern approach involves nucleophilic aromatic substitution reactions using activated pyridine substrates. Research has demonstrated that pyridine N-oxides exhibit enhanced reactivity toward nucleophilic fluorination compared to their parent pyridines. For example, the treatment of 3-bromo-4-nitropyridine N-oxide with tetrabutylammonium fluoride at room temperature produces the corresponding 3-fluoro-4-nitropyridine N-oxide in 20.7 ± 2.7% yield, demonstrating regioselective fluorination at the meta position [9] [7] [10].

The nucleophilic aromatic substitution methodology benefits from the electron-withdrawing nature of the N-oxide group, which activates the pyridine ring toward nucleophilic attack. This approach circumvents the need for diazonium salt formation and provides access to fluorinated pyridines under relatively mild conditions. The selectivity pattern observed in these reactions is particularly noteworthy, as it favors fluorination at positions that are typically challenging to access through other methods [9] [7] [10].

Contemporary synthetic strategies also incorporate flow chemistry techniques and continuous processing methods to enhance safety and scalability. These approaches address the inherent hazards associated with fluorination reactions while providing better control over reaction parameters and improved reproducibility. The integration of automated synthesis platforms has proven particularly valuable for optimizing reaction conditions and scaling up production [11] [12].

Purification and Analytical Characterization

The purification and analytical characterization of 2-bromo-4-fluoropyridine requires specialized techniques due to the compound's unique physicochemical properties and the presence of multiple halogen substituents. The compound appears as a colorless liquid with a density of 1.699 g/mL at 25°C and a refractive index (n20/D) of 1.537 [13] [14] [15].

Gas chromatography represents the primary analytical method for purity assessment, with typical specifications requiring greater than 98.0% purity as determined by GC analysis. The method employs temperature programming with flame ionization detection, providing excellent separation of the target compound from potential impurities and structural isomers [13] [14] [16] [15].

High-performance liquid chromatography serves as a complementary analytical technique, particularly valuable for preparative-scale purification. The typical HPLC conditions employ a C18 reversed-phase column with UV detection at 254 nm. This methodology provides baseline separation from impurities and enables quantitative analysis of the compound in various matrices [11] [17] [18].

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization, with particular emphasis on 1H NMR, 13C NMR, and 19F NMR techniques. The fluorine-19 NMR spectrum is particularly diagnostic, showing characteristic chemical shifts and coupling patterns that confirm the presence and position of the fluorine substituent. The compound exhibits distinctive coupling between the fluorine atom and adjacent protons, providing valuable structural information [17] [19] [20].

Mass spectrometry, employing both electron impact and electrospray ionization techniques, confirms the molecular weight and fragmentation patterns. The molecular ion peak appears at m/z 175.99, consistent with the molecular formula C5H3BrFN. The fragmentation pattern provides additional structural confirmation and enables identification of potential impurities [21] [22].

Infrared spectroscopy reveals characteristic absorption bands, including C=N stretching vibrations typical of pyridine derivatives and C-F stretching vibrations that confirm the presence of the fluorine substituent. The fingerprint region provides additional structural information and enables identification of functional group environments [21] [19].

Physical property measurements, including melting point, boiling point, and density determinations, provide additional characterization data. The compound exhibits a predicted boiling point of 188 ± 20°C and maintains liquid state at ambient temperature. These properties are crucial for process development and handling procedures [23] [13] [14].

Scale-Up Considerations and Industrial Synthesis

The scale-up of 2-bromo-4-fluoropyridine synthesis from laboratory to industrial scales presents unique challenges related to safety, economics, and process optimization. The transition from laboratory-scale synthesis (1-100 g) to pilot-scale production (100 g - 10 kg) requires careful consideration of heat transfer, mixing efficiency, and reaction control [12] [24] [25].

Industrial synthesis considerations prioritize safety protocols due to the hazardous nature of fluorinating reagents and the potential for exothermic reactions. The handling of tetrafluoroboric acid and other fluoride sources requires specialized equipment constructed from corrosion-resistant materials. Personnel training programs must address the unique hazards associated with fluorinated compounds and establish comprehensive safety protocols [3] [4] [12].

Economic factors play a crucial role in industrial synthesis planning. The cost of fluorinating reagents represents a significant portion of the overall production cost, necessitating careful optimization of reaction conditions to maximize yield and minimize waste. Long-term supply agreements with reagent suppliers help stabilize production costs and ensure consistent material availability [12] [24] [25].

Process optimization studies focus on maximizing yield while minimizing reaction time and energy consumption. Temperature control during exothermic fluorination reactions requires sophisticated reactor design and control systems. The implementation of continuous processing techniques, where feasible, can improve safety and reduce production costs compared to batch processing methods [12] [24] [26].

Waste management and disposal considerations are critical for industrial-scale production. The generation of fluorinated waste streams requires specialized treatment and disposal protocols. Environmental regulations governing fluorinated compounds may impose additional constraints on production processes and waste handling procedures [12] [24] [25].

Quality control systems for industrial production must ensure consistent product quality and purity. Statistical process control methods monitor critical process parameters and product quality attributes throughout production. Automated analytical systems enable real-time monitoring and control of production processes [14] [12] [24].

Equipment requirements for industrial synthesis include specialized reactors designed for fluorine chemistry, corrosion-resistant materials of construction, and advanced process control systems. The initial capital investment for fluorine-compatible equipment can be substantial, but is essential for safe and efficient production [12] [24] [25].

XLogP3

GHS Hazard Statements

H302 (97.56%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (95.12%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant